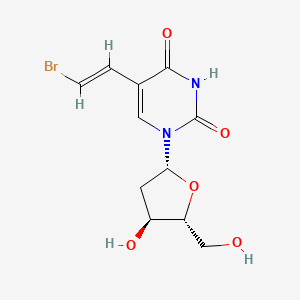
Brivudine
Overview
Description
Herpes zoster is a painful and often debilitating viral infection caused by the reactivation of the Varicella-Zoster Virus, the same virus responsible for chickenpox . Brivudine belongs to the class of antiviral drugs called nucleoside analogues, which work by interfering with the replication process of the virus .
Mechanism of Action
Target of Action
Brivudine primarily targets two key enzymes: Thymidine kinase 2, mitochondrial (TK2) and DNA polymerase . TK2 is a substrate for this compound . DNA polymerase, an enzyme of Human herpesvirus 1, is inhibited by this compound . These enzymes play crucial roles in the replication of the virus.
Mode of Action
This compound, being a nucleoside analogue, resembles the nucleoside thymidine, a building block used in DNA synthesis . When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . This compound lacks a specific chemical group that is necessary for further dna chain elongation . This results in premature termination of the DNA chain, inhibiting the virus’s ability to replicate its genetic material .
Biochemical Pathways
This compound’s action affects the biochemical pathways involved in viral DNA replication. By inhibiting DNA polymerase and acting as a substrate for TK2, this compound disrupts the normal replication process of the virus . This leads to the premature termination of the viral DNA chain, thereby suppressing the replication of the virus .
Result of Action
The molecular effect of this compound’s action is the inhibition of viral DNA replication, leading to the suppression of the virus . On a cellular level, this results in a decrease in the severity and duration of the symptoms of herpes zoster infections, and accelerates the healing process .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the reactivation of the varicella-zoster virus, which this compound treats, is more common in individuals with weakened immune systems, such as the elderly or those with immunodeficiencies . Therefore, the patient’s health status can significantly impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Brivudine interacts with several enzymes and proteins within the cell. It is a substrate for the enzyme Thymidine kinase 2, mitochondrial . This enzyme plays a crucial role in the salvage pathway of pyrimidine synthesis .
Cellular Effects
This compound can affect blood cell counts, leading to conditions like anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) . In some cases, this compound has been associated with neurological side effects, such as dizziness, confusion, and tremors .
Molecular Mechanism
This compound’s mechanism of action is tied to its status as a nucleoside analogue . It resembles the nucleoside thymidine, a building block used in DNA synthesis . When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . This compound lacks a specific chemical group that is necessary for further DNA chain elongation . This results in premature termination of the DNA chain, inhibiting the virus’s ability to replicate its genetic material .
Temporal Effects in Laboratory Settings
It is known that this compound’s antiviral properties help to suppress the replication of the virus, reduce the severity and duration of the symptoms, and accelerate the healing process .
Metabolic Pathways
It is known that this compound is almost completely (>95%) bound to plasma proteins .
Transport and Distribution
This compound is well and rapidly absorbed from the gut and undergoes first-pass metabolism in the liver . The resulting metabolite is bromovinyluracil (BVU), which does not have antiviral activity .
Preparation Methods
The preparation of Brivudine involves several synthetic routes and reaction conditions. One method includes the reaction between 2’-deoxy uracil and paraformaldehyde to obtain 5-methylol-2’-deoxy uracil. This intermediate is then oxidized with manganese dioxide to prepare 5-formyl-2’-deoxy uracil. The condensation of 5-formyl-2’-deoxy uracil with malonic acid produces (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil. Finally, the reaction of (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil with N-bromo succimide in the presence of potassium acetate yields this compound . This method is noted for its simplicity, high yield, and environmental friendliness, making it suitable for industrial production .
Chemical Reactions Analysis
Brivudine undergoes various chemical reactions, including substitution and phosphorylation. The active compound, this compound 5’-triphosphate, is formed through subsequent phosphorylations by viral thymidine kinase and nucleoside-diphosphate kinase . This compound is incorporated into the viral DNA, blocking the action of DNA polymerases and inhibiting viral replication . Common reagents used in these reactions include thymidine kinase and nucleoside-diphosphate kinase . The major product formed from these reactions is this compound 5’-triphosphate .
Scientific Research Applications
Brivudine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of herpes zoster infections in immunocompetent adults . Its antiviral properties help suppress the replication of the virus, reduce the severity and duration of symptoms, and accelerate the healing process . In chemistry, this compound is used in pharmacokinetic studies to understand its behavior in human plasma . It is also used in anticancer therapy due to its ability to inhibit viral DNA synthesis .
Comparison with Similar Compounds
Brivudine is similar to other nucleoside analogues such as aciclovir, valaciclovir, and famciclovir. it is unique due to its higher efficacy in treating herpes zoster and its once-daily dosing regimen . Unlike aciclovir and valaciclovir, which require multiple daily doses, this compound is taken once daily, improving patient compliance . Additionally, this compound has been found to be more effective than aciclovir in some studies, although this has been disputed due to potential conflicts of interest .
Similar Compounds
- Aciclovir
- Valaciclovir
- Famciclovir
- Idoxuridine
- Trifluridine
Properties
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZBBRURCPAEIQ-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045755 | |
| Record name | Brivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-47-8 | |
| Record name | Brivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivudine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03312 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


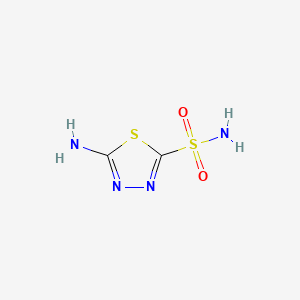
![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)

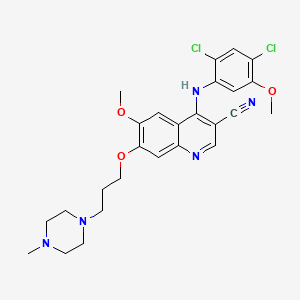
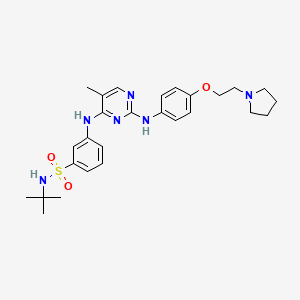
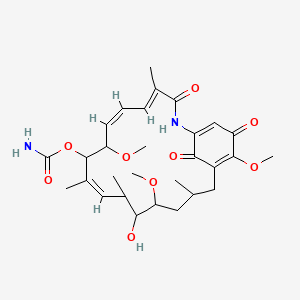
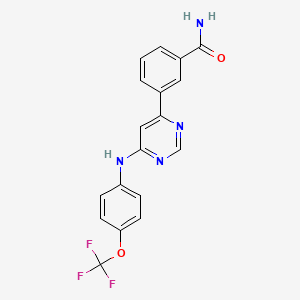

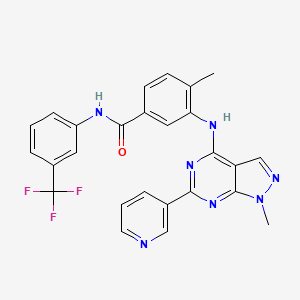
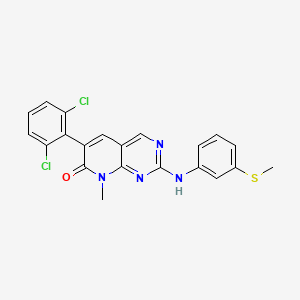
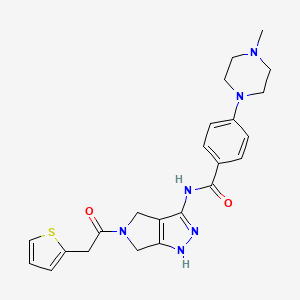


![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
